![molecular formula C15H10BrFN2OS B2643112 (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide CAS No. 476283-05-3](/img/structure/B2643112.png)
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide
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Description
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide, also known as BMBF, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. In
Scientific Research Applications
Synthesis of New Derivatives
The compound is used in the synthesis of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives . This process involves a 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .
Cytotoxic Activity
The synthesized compounds from the above process were evaluated for their in vitro cytotoxic activity against two human cancer cell lines MCF-7 and HeLa . The results showed that these compounds exhibited good cytotoxicity against the tested cell lines, comparable to the standard drug Cisplatin .
Antibacterial Activity
The newly synthesized triazole derivatives were also studied for their antibacterial activity against different bacteria . The activity results showed that the majority of compounds exhibited good to moderate antibacterial activity compared to the positive control drug Streptomycin .
Pharmaceutical Testing
The compound is used for pharmaceutical testing . High-quality reference standards are required for accurate results .
Documentation and Information
The compound’s information and documentation, including NMR, HPLC, LC-MS, UPLC, and more, are important for research and development .
properties
IUPAC Name |
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2OS/c1-19-12-6-5-10(16)8-13(12)21-15(19)18-14(20)9-3-2-4-11(17)7-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMJZCSQYYDDDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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